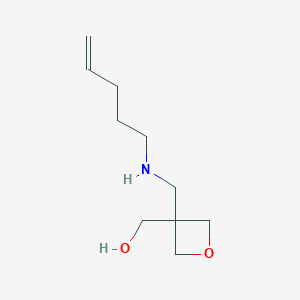
(3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol: is a synthetic organic compound characterized by its unique oxetane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where a suitable amine reacts with a halogenated precursor.
Attachment of the Pent-4-en-1-yl Group: This step involves the reaction of the amino group with pent-4-en-1-yl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound, often with simplified structures.
Substitution: Compounds with new functional groups replacing the original amino group.
Scientific Research Applications
Chemistry
In chemistry, (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability, stability, and target specificity.
Industry
In the industrial sector, this compound is investigated for its potential use in materials science. Its properties may be leveraged to create new materials with desirable characteristics, such as enhanced strength or flexibility.
Mechanism of Action
The mechanism of action of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3-((But-3-en-1-ylamino)methyl)oxetan-3-yl)methanol: Similar structure with a but-3-en-1-yl group instead of a pent-4-en-1-yl group.
(3-((Hex-5-en-1-ylamino)methyl)oxetan-3-yl)methanol: Similar structure with a hex-5-en-1-yl group instead of a pent-4-en-1-yl group.
Uniqueness
The uniqueness of (3-((Pent-4-en-1-ylamino)methyl)oxetan-3-yl)methanol lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[3-[(pent-4-enylamino)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-11-6-10(7-12)8-13-9-10/h2,11-12H,1,3-9H2 |
InChI Key |
CCNMIJZBOAEHFY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCNCC1(COC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















